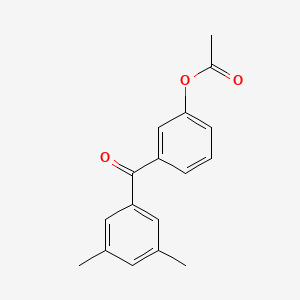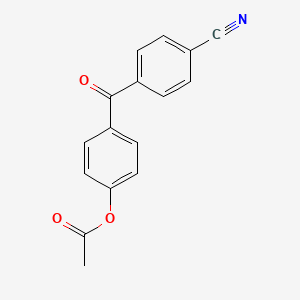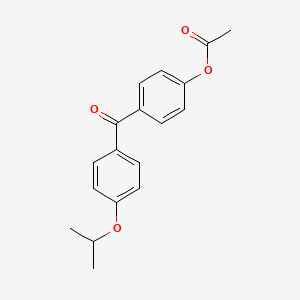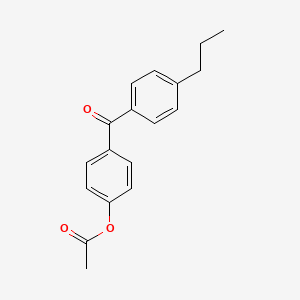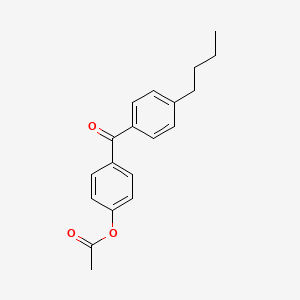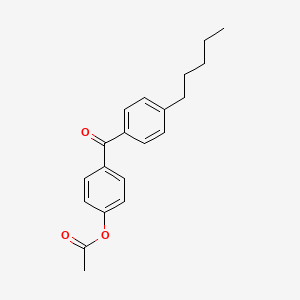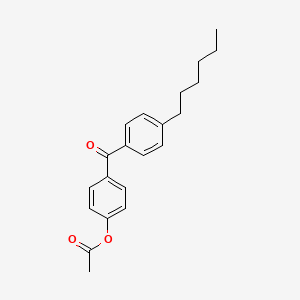
5-(2-Bromophenyl)-5-Oxovaleronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromophenyl)-1H-tetrazole is a 5-substituted 1H-tetrazole. It can be synthesized via silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide .
Synthesis Analysis
The synthesis of similar compounds often involves the use of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Protodeboronation using less nucleophilic compounds for boron ate complex formation has also been reported .Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrazole ring, which is a five-membered heterocyclic compound .Chemical Reactions Analysis
Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported . Other reactions include the cyclocondensation reaction of hydrazine derivatives on acetylenic ketones to form pyrazoles .Scientific Research Applications
Photoluminescence Characteristics
Novel compounds exhibiting photoluminescence have been developed through the synthesis of derivatives that include bromophenyl units. These derivatives have shown potential in emitting green fluorescence when subjected to UV irradiation, indicating their applications in photoluminescence and possibly in developing new materials for optoelectronic devices. One such derivative, synthesized through base-catalyzed condensation reactions, demonstrated good thermal stability and potential for applications in dye and pigment industries due to its green fluorescence emission in both solid state and solution (Xu, Yu, & Yu, 2012).
Photovoltaic Applications
Conjugated polymers containing bromophenyl units have been synthesized and evaluated for their potential in photovoltaic applications. These materials, developed through palladium-catalyzed Heck coupling polymerization, have shown the ability to transfer energy efficiently, which is a desirable characteristic for materials used in solar cells. The synthesized materials demonstrate the potential of bromophenyl derivatives in enhancing the performance of photovoltaic devices by improving energy transfer mechanisms (Duprez, Biancardo, Spanggaard, & Krebs, 2005).
Anticancer Activities
Bromophenol derivatives have been identified to possess significant anticancer activities. A study on a novel bromophenol derivative highlighted its efficacy in inducing cell cycle arrest and apoptosis in human lung cancer cells. This activity was mediated through the generation of reactive oxygen species and the modulation of signaling pathways critical for cell survival and proliferation. Such findings underscore the potential of bromophenyl derivatives in the development of new anticancer drugs (Guo et al., 2018).
Corrosion Inhibition
Research into bromophenyl derivatives has also explored their utility as corrosion inhibitors. These compounds have demonstrated remarkable efficacy in preventing copper corrosion in acidic environments, highlighting their potential application in the protection of metal surfaces. Their performance was evaluated through electrochemical methods, revealing that they serve as mixed-type inhibitors with significant corrosion inhibition capabilities (Tan et al., 2019).
Antioxidant Effects
Bromophenol compounds derived from marine sources have been investigated for their antioxidant activities. These natural derivatives exhibit strong antioxidant effects, suggesting their potential in pharmaceutical applications for the management of oxidative stress-related diseases. The cellular antioxidant activity demonstrated by these compounds indicates their relevance in developing natural antioxidant therapies (Olsen et al., 2013).
Safety and Hazards
Future Directions
Borinic acids and their chelate derivatives, which are a subclass of organoborane compounds, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The study of pyrazole derivatives has also shown promise in various biological and pharmacological activities .
Properties
IUPAC Name |
5-(2-bromophenyl)-5-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTLRBDYXAYVIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642193 |
Source


|
| Record name | 5-(2-Bromophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-59-0 |
Source


|
| Record name | 5-(2-Bromophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
